Rabeprazole sodium is a substituted benzimidazole compound. [] It acts as a proton pump inhibitor, specifically targeting the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system. [] This action makes it a valuable compound for studying gastric acid secretion and related physiological processes.
Synthesis Analysis
The synthesis of Rabeprazole sodium involves several steps. One method involves reacting 2-mercaptobenzimidazole with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in the presence of a base. [] Another approach uses a crude product of Rabeprazole sodium, dissolving it in aqueous alkali and adding methylbenzene under nitrogen protection. The pH is then adjusted, an adsorbent is added, and the mixture is filtered. [] A third method utilizes an A-type solvent to dissolve Rabeprazole, followed by the addition of an alkali containing sodium ions for complete dissolution. After decolorizing and filtering the solution, a B-type solvent is added to precipitate solid Rabeprazole sodium. []
Molecular Structure Analysis
Rabeprazole sodium possesses a chiral center. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is employed to characterize the compound in solutions like d6-DMSO and CD3OD. [] Electrospray ionization mass spectrometry (ESI-MS) provides further insights into its mass characteristics and fragmentation pathway. []
Chemical Reactions Analysis
Rabeprazole sodium is prone to degradation in acidic media. [] Enol tautomerism occurs between the 8-methylene and sulfoxide groups, leading to the formation of CH=S-OH, followed by the loss of a water (H2O) or HOD fragment. [] This degradation pathway necessitates the use of enteric coatings in pharmaceutical formulations to protect the compound from the acidic environment of the stomach.
Mechanism of Action
Rabeprazole sodium acts as a potent and partially reversible inhibitor of H+/K+ ATPase, an enzyme located in the parietal cells of the stomach. [] Upon activation in the acidic lumen of these cells, Rabeprazole sodium binds to the proton pump, effectively blocking the final step of acid secretion. [] This mechanism of action makes it effective in reducing gastric acid production.
Applications
Drug Formulation: Researchers are exploring innovative drug delivery systems, such as floating microspheres [, ], liposomes [], and bilayer tablets [, ], to enhance the stability, dissolution, and bioavailability of Rabeprazole sodium. [, , ]
Analytical Method Development: The development of accurate and sensitive analytical techniques to quantify Rabeprazole sodium in various matrices, such as pharmaceutical formulations [, , , , , , , , , , , , ] and biological samples [], is crucial for quality control and pharmacokinetic studies.
Stability Studies: Understanding the stability profile of Rabeprazole sodium under different conditions (e.g., temperature, pH, light) is essential for ensuring its efficacy and shelf-life. [, , , ]
Impurity Profiling: Identifying and characterizing potential impurities in Rabeprazole sodium is important for safety and regulatory compliance. []
Physicochemical Property Characterization: Investigating the physical and chemical properties of different forms (e.g., amorphous, crystalline) of Rabeprazole sodium helps in understanding its behavior in various formulations and delivery systems. []
Related Compounds
Lafutidine
Compound Description: Lafutidine is an anti-ulcer drug in the class of H2 receptor antagonists. It works by blocking the action of histamine on H2 receptors in the stomach, thereby reducing the production of gastric acid [, ].
Relevance: Lafutidine and Rabeprazole sodium are often co-formulated in pharmaceutical preparations for the treatment of acid-related gastrointestinal disorders. They offer complementary mechanisms of action in reducing gastric acid secretion: Lafutidine acts as an H2 receptor antagonist, while Rabeprazole sodium is a proton pump inhibitor [, ].
Naproxen
Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation [].
Relevance: Naproxen and Rabeprazole sodium are co-formulated to provide both analgesic and gastroprotective effects. While Naproxen effectively manages pain and inflammation, it can cause gastric irritation as a side effect. Co-administration with Rabeprazole sodium, a proton pump inhibitor, helps mitigate this risk by reducing gastric acid production [].
Baclofen
Compound Description: Baclofen is a muscle relaxant and antispastic agent primarily used to treat muscle spasticity and associated pain, especially in conditions like multiple sclerosis [].
Relevance: Baclofen and Rabeprazole sodium have been investigated for their potential in a bilayer tablet formulation []. The goal is to achieve both sustained release of Baclofen for prolonged muscle relaxation and immediate release of Rabeprazole sodium for rapid acid suppression and potential gastroprotective benefits.
Mosapride Citrate
Compound Description: Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist. This action helps to improve gastric emptying and reduce symptoms like nausea and bloating [].
Relevance: Mosapride citrate and Rabeprazole sodium have been investigated for simultaneous estimation in combined dosage forms []. These combinations may be explored for addressing gastrointestinal disorders where both reduced acid secretion and improved motility are desired therapeutic outcomes.
Ondansetron Hydrochloride
Compound Description: Ondansetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic to prevent nausea and vomiting, particularly those induced by chemotherapy and radiotherapy [].
Aceclofenac
Compound Description: Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) indicated for its analgesic and anti-inflammatory effects in conditions like osteoarthritis and rheumatoid arthritis [, , ].
Relevance: Aceclofenac and Rabeprazole sodium are co-formulated in capsules to provide pain relief while mitigating the gastrointestinal side effects often associated with NSAIDs [, , ]. Rabeprazole sodium's ability to reduce gastric acid secretion helps protect the stomach lining from potential damage caused by Aceclofenac.
Levosulpiride
Compound Description: Levosulpiride is a prokinetic agent that acts as a dopamine D2 receptor antagonist, primarily used for the treatment of gastrointestinal disorders characterized by slow gastric emptying and symptoms like nausea, vomiting, and heartburn [, ].
Relevance: Levosulpiride and Rabeprazole sodium are often co-formulated to manage gastrointestinal motility disorders [, ]. The combination leverages the prokinetic effects of Levosulpiride to improve gastric emptying and the gastric acid-suppressing effects of Rabeprazole sodium to provide comprehensive symptom relief.
Itopride Hydrochloride
Compound Description: Itopride hydrochloride is a gastroprokinetic drug that works by increasing the movement of the stomach and intestines. It is used to treat symptoms such as heartburn, nausea, vomiting, and bloating [, ].
Relevance: Itopride hydrochloride and Rabeprazole sodium are used together for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and functional dyspepsia [, ]. The combination aims to provide comprehensive relief by addressing both acid secretion and motility issues.
Paracetamol
Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication for the relief of mild to moderate pain and fever. It is commonly used to treat headaches, muscle aches, and fever [, ].
Relevance: Paracetamol, in combination with Aceclofenac and Rabeprazole sodium, forms a triple therapy for managing pain and inflammation while providing gastroprotection [, ]. This approach is particularly useful in conditions like osteoarthritis where pain relief, inflammation reduction, and gastric protection are all essential.
Clidinium Bromide
Compound Description: Clidinium bromide is an anticholinergic medication that works by blocking the action of acetylcholine, a neurotransmitter, in the body. It is used to treat stomach and intestinal cramping as well as symptoms of irritable bowel syndrome [].
Relevance: Clidinium bromide is often combined with Rabeprazole sodium and other agents to offer a multifaceted approach to managing gastrointestinal disorders characterized by both excessive acid secretion and spasms [].
Chlordiazepoxide
Compound Description: Chlordiazepoxide is a benzodiazepine medication that acts as a central nervous system depressant. It is prescribed to treat anxiety and alcohol withdrawal symptoms. Chlordiazepoxide is known for its anxiolytic, sedative, and anticonvulsant properties [].
Relevance: The combination of Chlordiazepoxide, Rabeprazole sodium, and other gastrointestinal agents might be explored in cases of gastrointestinal disorders where anxiety or stress significantly contribute to the symptoms [].
Dicyclomine HCl
Compound Description: Dicyclomine HCl is an anticholinergic medication used to treat symptoms of irritable bowel syndrome (IBS). It works by relaxing the muscles in the stomach and intestines [].
Relevance: Dicyclomine HCl, along with Rabeprazole sodium and other medications, may be included in treatment regimens for gastrointestinal disorders where both spasm reduction and acid suppression are desired [].
Compound Description: This compound is a potential impurity identified in Rabeprazole sodium. It is formed by the oxidation of the sulfur atom in Rabeprazole sodium from a sulfoxide to a sulfone [].
Relevance: This impurity is structurally related to Rabeprazole sodium and is a potential degradation product []. Its presence in pharmaceutical formulations can impact the drug's quality and efficacy.
Compound Description: This compound is another potential impurity found in Rabeprazole sodium. It is also a product of oxidation, where the sulfide group in Rabeprazole sodium is oxidized to a sulfone [].
Relevance: This impurity is structurally similar to Rabeprazole sodium and might form during the manufacturing or storage of the drug []. Its presence, even in small amounts, can affect the quality and stability of the drug product.
Compound Description: This compound is a significant impurity detected in Rabeprazole sodium, exhibiting genotoxic properties in Ames and chromosomal aberration assays []. Its formation might involve a reaction between Rabeprazole sodium and methionine.
Relevance: Identified as a genotoxic impurity, its presence in Rabeprazole sodium formulations raises significant safety concerns []. Regulatory agencies typically set stringent limits for such impurities to ensure patient safety.
2-Mercaptobenzimidazole (Impurity IV)
Compound Description: This compound is a potential degradation product of Rabeprazole sodium. It is formed by the cleavage of the sulfoxide bond in Rabeprazole sodium [].
Relevance: This impurity is a breakdown product of Rabeprazole sodium and its presence can indicate instability or degradation of the drug substance []. Monitoring its levels is crucial for quality control.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rabeprazole is a member of benzimidazoles, a sulfoxide and a member of pyridines. It has a role as an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor and an anti-ulcer drug. It is a conjugate acid of a rabeprazole(1-). Rabeprazole is an antiulcer drug in the class of proton pump inhibitors. It is a prodrug - in the acid environment of the parietal cells it turns into active sulphenamide form. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependent oppresses basal and stimulated gastric acid secretion. Rabeprazole is a Proton Pump Inhibitor. The mechanism of action of rabeprazole is as a Proton Pump Inhibitor. Rabeprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity used in the therapy of gastroesophageal reflux and peptic ulcer disease. Rabeprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury. Rabeprazole is an alpha-pyridylmethylsulfinyl benzimidazole and a selective and irreversible proton pump inhibitor with antisecretory property. Rabeprazole enters the parietal cell and accumulates in the acidic secretory canaliculi where the agent is activated by a proton-catalyzed process that results in the formation of a thiophilic sulfonamide or sulfenic acid. The activated rabeprazole forms covalent bonds with the sulfhydryl amino acids cysteine on the extracellular domain of the proton pump (H+/K+ ATPase) at the secretory surface, thereby inhibiting the transport of hydrogen ions, via exchange with potassium ions, into the gastric lumen. Binding to cysteine 813, in particular, is essential for inhibition of gastric acid production. A 4-(3-methoxypropoxy)-3-methylpyridinyl derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS. See also: Rabeprazole Sodium (has salt form).
Ponatinib hydrochloride is the hydrochloride salt of ponatinib. It is a potent pan inhibitor of tyrosine kinases, active in all single resistance ABL kinase mutations including the T315l mutation. It is approved for the treatment of chronic myeloid leukemia. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It contains a ponatinib(1+). Ponatinib Hydrochloride is the hydrochloride salt form of an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. Ponatinib inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by ponatinib may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome. See also: Ponatinib (has active moiety).
Ponazuril, sold by the Bayer Corporation under the trade name Marquis, is a drug currently approved for the treatment of equine protozoal myeloencephalitis in horses, caused by Sarcocystis neurona.
Ponceau 3R is a carcinogenic sulfonated azo dye, commonly used as a coloring agent in textiles, food products, paper, etc. Ponceau 3R (C.I. 16155) is an azo dye that once was used as a red food colorant.
Ponesimod is a potent agonist of sphingosine-1-phophate receptor. (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). Selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively). Ponesimod is a potent agonist of sphingosine-1-phosphate receptor 1 (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). It selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively). Ponesimod (3-100 mg/kg) reduces the number of circulating lymphocytes in rats in a dose-dependent manner. It reduces edema, protein extravasation, neutrophil activity, and skin levels of the proinflammatory cytokines IL-1β, IL-6, IFN-γ, and TNF-α in a mouse model of delayed-type hypersensitivity at a dose of 30 mg/kg. Ponesimod (30 mg/kg) also prevents footpad swelling in a rat model of adjuvant-induced arthritis. Novel potent selective sphingosine-1-phosphate receptor 1 modulator Ponesimod is an orally available sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) agonist that acts as a functional antagonist, with potential immunomodulating activity. Upon oral administration, ponesimod selectively binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes, ponesimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Ponesimod has been used in trials studying the treatment of Psoriasis, Chronic GVHD, Pharmacokinetics, Plaque Psoriasis, and Multiple sclerosis, among others.